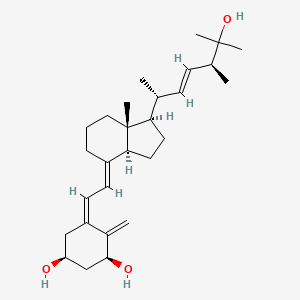
1-alpha,25-Dihydroxy-3-epi-vitamin D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-alpha,25-Dihydroxy-3-epi-vitamin D2 is a natural metabolite of the seco-steroid vitamin D2. This compound exerts its biological activity through binding to its cognate vitamin D nuclear receptor, a ligand-dependent transcription regulator . It is known for its high metabolic stability and significant biological activity, making it an interesting ligand for clinical applications .
准备方法
The synthesis of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 involves a series of steps that provide a higher yield of the 3-epimer of 1-alpha,25-dihydroxyvitamin D2 . One efficient synthetic route features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) . This method is noted for its fewer steps and higher yield compared to traditional methods .
化学反应分析
1-alpha,25-Dihydroxy-3-epi-vitamin D2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions may involve the conversion of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydroxylated or carbonylated derivatives of the original compound .
科学研究应用
1-alpha,25-Dihydroxy-3-epi-vitamin D2 has a wide range of scientific research applications:
Chemistry: It is used in the study of vitamin D metabolism and the synthesis of vitamin D analogs.
Medicine: It has potential clinical applications due to its high metabolic stability and significant biological activity.
Industry: The compound is used in the development of vitamin D supplements and fortified foods.
作用机制
1-alpha,25-Dihydroxy-3-epi-vitamin D2 exerts its effects by binding to the vitamin D nuclear receptor (VDR), a ligand-dependent transcription regulator . This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate the expression of target genes . The molecular targets and pathways involved include those related to calcium homeostasis, immune response, and cellular differentiation .
相似化合物的比较
1-alpha,25-Dihydroxy-3-epi-vitamin D2 is similar to other vitamin D metabolites, such as:
1-alpha,25-Dihydroxyvitamin D3:
1-alpha,25-Dihydroxy-20-epi-vitamin D3: This analog has been shown to have potent biological activity and is used in research related to bone health and immune function.
The uniqueness of this compound lies in its high metabolic stability and significant biological activity, which make it a promising candidate for clinical applications .
属性
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-WRCFSYAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
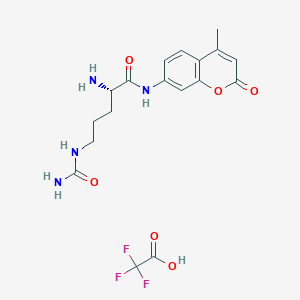

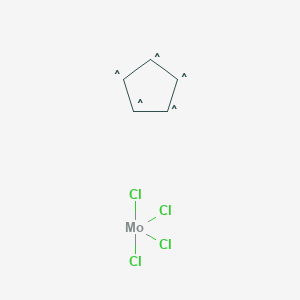
![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)
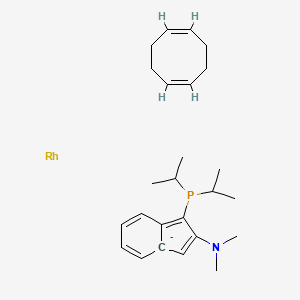


![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)
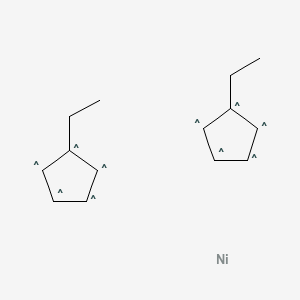
![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
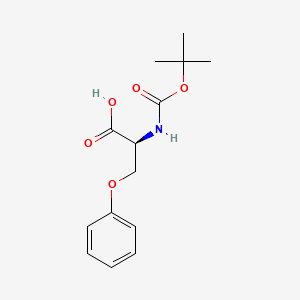
![N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6318767.png)

